![molecular formula C40H34O3P2 B12884799 (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine](/img/structure/B12884799.png)
(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine is a complex organophosphorus compound It is known for its unique structure, which includes two diphenylphosphino groups and a trioxacycloundecine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine typically involves multiple steps. The starting materials often include dibenzofuran derivatives and diphenylphosphine. The reaction conditions usually require the use of strong bases and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The process may involve the formation of intermediate compounds, which are then cyclized to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine can undergo various types of chemical reactions, including:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphino groups would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which can be used as catalysts in various organic reactions.
Biology and Medicine
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical manufacturing processes. Its ability to form stable complexes with metals makes it valuable in processes that require precise control over reaction conditions.
Wirkmechanismus
The mechanism by which (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine exerts its effects is primarily through its role as a ligand. It can coordinate with metal centers, altering their electronic properties and enhancing their catalytic activity. The molecular targets are typically transition metals, and the pathways involved include the formation of metal-ligand complexes that facilitate various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand commonly used in coordination chemistry.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another bidentate ligand with two diphenylphosphino groups.
Dibenzofuran: The core structure of the compound, which can be modified to create various derivatives.
Uniqueness
What sets (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine apart is its trioxacycloundecine ring system, which provides additional stability and unique electronic properties. This makes it particularly effective in forming stable metal complexes and enhancing catalytic activity.
Eigenschaften
Molekularformel |
C40H34O3P2 |
|---|---|
Molekulargewicht |
624.6 g/mol |
IUPAC-Name |
(19-diphenylphosphanyl-8,11,14-trioxatricyclo[13.4.0.02,7]nonadeca-1(15),2(7),3,5,16,18-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H34O3P2/c1-5-15-31(16-6-1)44(32-17-7-2-8-18-32)37-25-13-23-35-39(37)40-36(43-30-28-41-27-29-42-35)24-14-26-38(40)45(33-19-9-3-10-20-33)34-21-11-4-12-22-34/h1-26H,27-30H2 |
InChI-Schlüssel |
LTVPTKJBJFMUOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
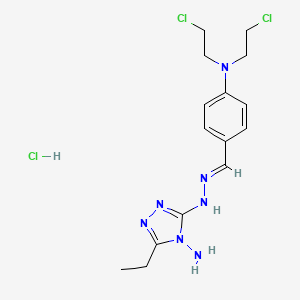

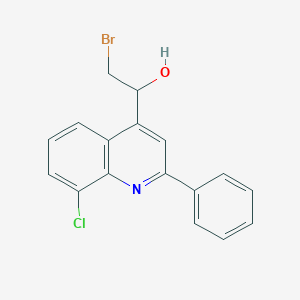
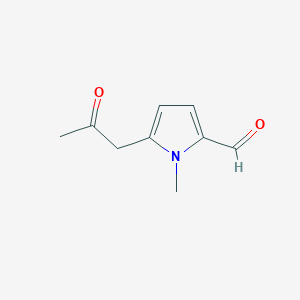
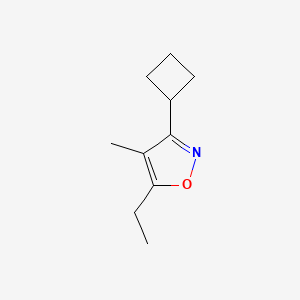
![3,6-Dihydro-2H,6'H-5,5'-bi[1,4]dithiino[2,3-c]pyrrole](/img/structure/B12884771.png)
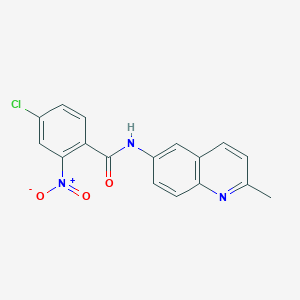

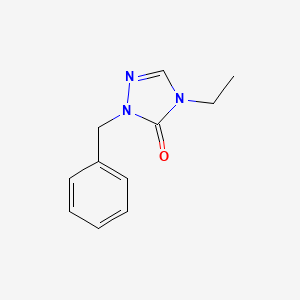
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12884783.png)

